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Abstract: WD repeat domain 5 (WDR5) is a critical scaffolding protein and a core component of
the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes, which are
essential for the methylation of histone H3 at lysine 4 (H3K4). This epigenetic modification is a
key activator of gene transcription, and its dysregulation, particularly through MLL
translocations, is a driver of aggressive acute leukemias.[1][2] Consequently, the protein-
protein interaction (PPI) between WDR5 and MLL represents a prime therapeutic target. This
document provides a detailed technical overview of MM-589, a potent, cell-permeable,
macrocyclic peptidomimetic inhibitor that effectively targets this interaction. We will explore the
quantitative biochemical and cellular data, the structural underpinnings of its high-affinity
binding, and the detailed experimental protocols used for its characterization.

The WDR5-MLL Interaction: A Key Oncogenic Driver

WDRS5 is a highly conserved WD40-repeat protein that serves as a central hub for the
assembly of multiple epigenetic 'writer' complexes.[3] Its most prominent role is scaffolding the
MLL/SET1 complexes, which include the catalytic MLL1 subunit and other core components
like RbBP5, ASH2L, and DPY-30 (forming the WRAD complex).[4][5] The interaction between
WDRS5 and MLL1 is mediated by a conserved "WDRb5-interaction™ (WIN) motif on MLL1, which
binds to a deep, arginine-binding cavity on the surface of WDR5.[2][6][7] This crucial interaction
is required for the proper assembly and optimal catalytic activity of the MLL1 complex, which
trimethylates H3K4, leading to the transcriptional activation of target genes such as HOXA9
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and MEIS-1 that are involved in leukemogenesis.[6] Disrupting the WDR5-MLL1 interaction is
therefore a validated strategy for treating MLL-rearranged leukemias.[1][8]
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Caption: The WDR5-MLL1 signaling pathway and its inhibition by MM-589.

Quantitative Analysis of MM-589 Tfa Activity

MM-589 is a macrocyclic peptidomimetic designed to be a highly potent and cell-permeable
inhibitor of the WDR5-MLL interaction.[1] Its trifluoroacetic acid (Tfa) salt form enhances its
stability and solubility. Extensive biochemical and cellular assays have quantified its efficacy.
MM-589 binds to WDRS5 with sub-nanomolar affinity and effectively inhibits the histone
methyltransferase (HMT) activity of the MLL complex.[1][9][10] Furthermore, it demonstrates
potent and selective growth inhibition of human leukemia cell lines that harbor MLL
translocations, while showing significantly weaker activity in cell lines without these
translocations.[8][9][11]
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Table 1: Biochemical and Cellular Activity of MM-589

Target/Cell .
Assay Type Li Metric Value Reference(s)
ine
Biochemical
o Recombinant
WDRS5 Binding ICs0 0.90 nM (110911101 1]
WDRS5
o Recombinant
WDRS5 Binding Ki <1nM (1118191
WDRS5
MLL HMT Reconstituted
o ICso 12.7 nM [1][9][10][11]
Inhibition MLL Complex
Cellular
Cell Growth MV4-11 (MLL-
o ICso0 0.25 uM [9][10][11]
Inhibition AF4)
Cell Growth MOLM-13 (MLL-
o ICso0 0.21 pM [9][10][11]
Inhibition AF9)

| Cell Growth Inhibition | HL-60 (MLL-WT) | ICso | 8.6 uM |[9][10][11] |

Structural Basis of High-Affinity Inhibition

The co-crystal structure of MM-589 in complex with WDR5 (PDB ID: 5VFC) provides a clear
atomic-level understanding of its potent inhibitory activity.[12] MM-589, as a macrocyclic

peptidomimetic, is conformationally constrained, which pre-organizes it for optimal binding to

the WDR5 WIN site, a deep central cavity that normally accommodates an arginine side chain

from MLL1.[1][13] This direct competition for the WIN site physically blocks the recruitment of

MLL1 to WDRS5, thereby preventing the formation of a functional MLL1 core complex. The

structure reveals that MM-589 effectively mimics the key interactions of the native MLL1 WIN
motif, leading to its high binding affinity and potent disruption of the WDR5-MLL1 PPI.[1][6]
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Caption: Logical diagram of MM-589's competitive inhibition mechanism.

Experimental Methodologies

The characterization of MM-589 involved a suite of biochemical, biophysical, and cellular
assays. Below are detailed protocols for the key experiments cited in its discovery and

validation.
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Caption: Experimental workflow for the characterization of a WDRS5 inhibitor.

Protein Expression and Crystallography
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e Protein Expression and Purification: Human WDRS5 (residues 23-334) is expressed in E. coli
BL21(DE3) cells as a His-tagged fusion protein. The protein is purified using Ni-NTA affinity
chromatography, followed by tag cleavage and a final size-exclusion chromatography step.

o Crystallization: Purified WDRS5 is concentrated to approximately 10 mg/mL.[14] The protein is
then incubated with a molar excess of MM-589. Crystals are grown using the hanging drop
vapor diffusion method at 18-20°C by mixing the protein-inhibitor complex with a reservoir
solution containing polyethylene glycol (PEG) 3350, and an appropriate buffer and salt.[14]

o Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data
are collected at a synchrotron source. The structure is solved by molecular replacement
using a previously determined apo-WDRS5 structure, and the model is refined to yield the
final coordinates.[12]

AlphaLISA-based WDR5-MLL Interaction Assay

This assay quantitatively measures the disruption of the WDR5-MLL1 interaction.[1]

e Reagents: Biotinylated MLL1-WIN peptide, His-tagged WDRS5 protein, Streptavidin-coated
Donor beads, and Nickel Chelate Acceptor beads.

e Procedure:

His-WDR5 is incubated with varying concentrations of the inhibitor (MM-589) in assay
buffer.

[e]

[e]

Biotinylated MLL1-WIN peptide is added to the mixture.

(¢]

Streptavidin Donor beads and Ni-chelate Acceptor beads are added. .

[¢]

The plate is incubated in the dark to allow for binding.

o Detection: When WDR5 and MLL1 interact, the Donor and Acceptor beads are brought into
proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites
the Acceptor bead, resulting in light emission at 615 nm. The signal is read on an EnVision
plate reader. The inhibitor's potency is determined by measuring the reduction in the
AlphaLISA signal and calculating the 1Cso value.
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MLL H3K4 Histone Methyltransferase (HMT) Assay

This assay measures the functional inhibition of the MLL1 complex's enzymatic activity.[1][13]

Reagents: Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L), histone H3
substrate (or relevant peptide), and S-adenosyl-L-[3H-methylmethionine ((H-SAM) as the
methyl donor.

Procedure:

o The MLL1 complex is pre-incubated with varying concentrations of MM-589.

o The enzymatic reaction is initiated by adding the histone H3 substrate and 3H-SAM.
o The reaction is allowed to proceed at 30°C and then stopped.

Detection: The reaction mixture is spotted onto phosphocellulose filter paper. The paper is
washed to remove unincorporated 3H-SAM. The amount of incorporated 3H (representing
methylated histone) is quantified using a scintillation counter. ICso values are calculated
based on the reduction in HMT activity.

Cell Viability Assays

These assays determine the effect of MM-589 on the growth of cancer cell lines.[10][11]

Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured under
standard conditions.

Procedure:

o Cells are seeded into 96-well plates.

o Cells are treated with a serial dilution of MM-589 or DMSO as a vehicle control.
o Plates are incubated for 4 to 7 days.

Detection: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies
ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28603984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10417795/
https://www.medchemexpress.com/mm-589-tfa.html
https://www.medchemexpress.com/MM-589.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

reader, and ICso values are calculated from dose-response curves.

Conclusion

MM-589 Tfa stands as a landmark inhibitor of the WDR5-MLL1 protein-protein interaction. Its
high potency is rooted in a macrocyclic peptidomimetic structure that is conformationally
optimized to bind the WDR5 WIN site with sub-nanomolar affinity, as revealed by X-ray
crystallography.[1][12] This potent binding translates to effective inhibition of MLL1's histone
methyltransferase activity and selective, potent suppression of MLL-rearranged leukemia cell
growth.[1][9] The detailed structural and functional data available for MM-589 provide a robust
foundation and a valuable chemical tool for further research into WDRS5 biology and the
development of next-generation epigenetic therapies for acute leukemia and other cancers.[1]
[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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